Adoxoside

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

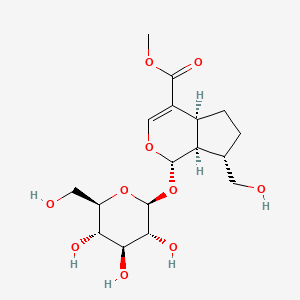

Adoxoside is a natural product found in Orthocarpus imbricatus, Penstemon secundiflorus, and other organisms with data available.

科学的研究の応用

Protein Methylation Analysis

Adoxoside, or Adenosine dialdehyde (AdOx), is utilized in cell culture as an indirect methyltransferase inhibitor. It's commonly used for accumulating methyl-accepting proteins in hypomethylated states, which is essential for in vitro protein methylation analyses. This functionality of AdOx was demonstrated in a study involving HeLa cells, where it proved effective in combination with a translation inhibitor, cycloheximide, for accumulating methyl-accepting proteins (Chen et al., 2004).

Neuropharmacology

In the field of neuropharmacology, adenosine (AD), closely related to adoxoside, has been studied for its effects on the hippocampus. A study demonstrated that both topical and iontophoretic application of adenosine in rat hippocampal slices caused significant changes in neuron membrane potential and synaptic potentials, indicating a critical role in neuropharmacology and potentially in treatments of neurological disorders (Segal, 1982).

Cardiovascular Research

Adenosine, a metabolite of adoxoside, plays an important biological and physiological role in the cardiovascular system. It has been recognized for its coronary vasodilator and antiarrhythmic properties. Research has indicated that adenosine functions as a regulator of coronary blood flow, highlighting its importance in cardiology and potential therapeutic applications (Mubagwa et al., 1996).

Cancer Research

Adoxoside has been studied for its effects on cancer cell invasion. A study revealed that adenosine dialdehyde can suppress MMP-9-mediated invasion of cancer cells by blocking the Ras/Raf-1/ERK/AP-1 signaling pathway. This indicates its potential role in cancer therapy, particularly in preventing the invasion and spread of cancer cells (Kim et al., 2013).

特性

製品名 |

Adoxoside |

|---|---|

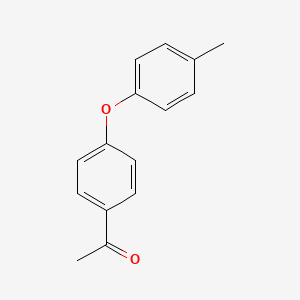

分子式 |

C17H26O10 |

分子量 |

390.4 g/mol |

IUPAC名 |

methyl (1S,4aS,7S,7aS)-7-(hydroxymethyl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate |

InChI |

InChI=1S/C17H26O10/c1-24-15(23)9-6-25-16(11-7(4-18)2-3-8(9)11)27-17-14(22)13(21)12(20)10(5-19)26-17/h6-8,10-14,16-22H,2-5H2,1H3/t7-,8-,10-,11-,12-,13+,14-,16+,17+/m1/s1 |

InChIキー |

MAHXAEHBKGBEBY-OBFZKGLGSA-N |

異性体SMILES |

COC(=O)C1=CO[C@H]([C@H]2[C@@H]1CC[C@@H]2CO)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O |

SMILES |

COC(=O)C1=COC(C2C1CCC2CO)OC3C(C(C(C(O3)CO)O)O)O |

正規SMILES |

COC(=O)C1=COC(C2C1CCC2CO)OC3C(C(C(C(O3)CO)O)O)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 2-[(1S,5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl]acetate](/img/structure/B1638941.png)

![[(2S)-2-hexadecanoyloxy-3-phenylmethoxypropyl] hexadecanoate](/img/structure/B1638951.png)